Ethyl 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoate
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Overview
Description
Ethyl 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoate is a complex organic compound that features a thiophene ring, a hydrazinyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoate typically involves the condensation of ethyl acetoacetate with thiophene-2-carboxylic acid hydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions to ensure high yield and purity. The general reaction scheme can be represented as follows:
Condensation Reaction: Ethyl acetoacetate reacts with thiophene-2-carboxylic acid hydrazide in the presence of a catalyst.
Reaction Conditions: The reaction is typically conducted at a temperature range of 60-80°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Ethyl 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoate involves its interaction with specific molecular targets and pathways. The thiophene ring and hydrazinyl group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoate can be compared with other thiophene-based compounds:
Thiophene-2-carboxylic acid hydrazide: A precursor in the synthesis of the compound.
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.
Ethyl acetoacetate: A common ester used in organic synthesis.
Uniqueness
The unique combination of the thiophene ring, hydrazinyl group, and ester functional group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-2-17-10(15)6-5-9(14)12-13-11(16)8-4-3-7-18-8/h3-4,7H,2,5-6H2,1H3,(H,12,14)(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIMCCGZUZFUHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NNC(=O)C1=CC=CS1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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